molecular formula C8H3BrClN3 B13922837 8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile

8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile

Cat. No.: B13922837
M. Wt: 256.48 g/mol
InChI Key: XYBKNHRDNPNOMY-UHFFFAOYSA-N
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Description

8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound with the molecular formula C8H3BrClN3. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile typically involves the reaction of heterocyclic amines with active electrophiles. One common method is a two-step one-pot synthesis where 2-aminopyridine derivatives react with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates, which are then condensed with electrophiles such as bromoacetonitrile . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

8-Bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity.

Properties

Molecular Formula

C8H3BrClN3

Molecular Weight

256.48 g/mol

IUPAC Name

8-bromo-5-chloroimidazo[1,2-a]pyridine-6-carbonitrile

InChI

InChI=1S/C8H3BrClN3/c9-6-3-5(4-11)7(10)13-2-1-12-8(6)13/h1-3H

InChI Key

XYBKNHRDNPNOMY-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=C(C2=N1)Br)C#N)Cl

Origin of Product

United States

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